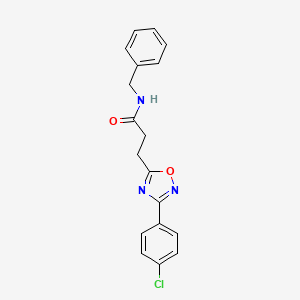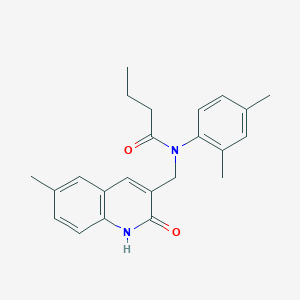
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMQB, and it has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
DMQB exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. DMQB also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
DMQB has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent therapeutic effects at low concentrations. However, DMQB has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for DMQB research. One potential area of research is the development of novel DMQB derivatives with improved solubility and bioavailability. Another area of research is the investigation of DMQB's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of DMQB and its potential side effects.
Conclusion:
In conclusion, DMQB is a chemical compound that has shown great promise in scientific research for its potential therapeutic applications. Its ability to modulate various signaling pathways in the body makes it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of DMQB as a therapeutic agent.
Métodos De Síntesis
The synthesis of DMQB involves the reaction of 2-hydroxy-6-methylquinoline with 2,4-dimethylbenzoyl chloride and butyric anhydride. The resulting product is then purified using column chromatography to obtain pure DMQB.
Aplicaciones Científicas De Investigación
DMQB has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMQB has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-5-6-22(26)25(21-10-8-15(2)11-17(21)4)14-19-13-18-12-16(3)7-9-20(18)24-23(19)27/h7-13H,5-6,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQNNRLHKXPANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

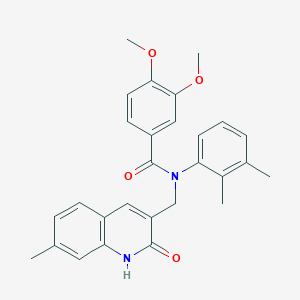

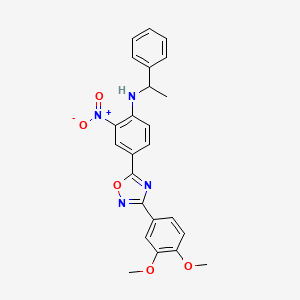

![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)


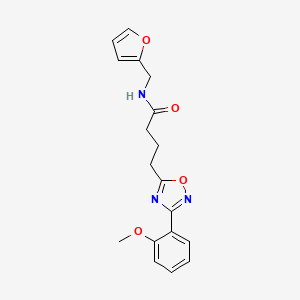
![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)

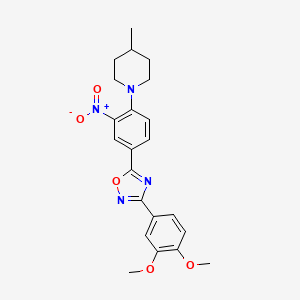
![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)

